![molecular formula C24H24N4O3 B2757244 N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine CAS No. 877814-18-1](/img/structure/B2757244.png)
N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine
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Description
N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has focused on synthesizing novel compounds involving triazole derivatives, which have been tested for their antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests the potential for similar compounds, such as the one , to be used in the development of new antimicrobial agents.
Novel Synthetic Routes and Derivatives
The exploration of new synthetic routes for creating heterocyclic compounds, including triazoles, has been a significant area of research. For instance, metal-free multi-component reactions have been employed to synthesize 1,5-disubstituted 1,2,3-triazoles, highlighting innovative approaches to creating compounds with potential biological applications (Vo, 2020). This demonstrates the chemical versatility and potential for developing novel compounds with unique properties.
Antibacterial Activity and Chemical Diversity
The synthesis of various triazole derivatives and their derivatives has shown that these compounds possess antibacterial properties, which could be harnessed for therapeutic purposes. For instance, some N-[4-(ethoxycarbonyl)-1-substituted aryl-1,2,3-triazol-5-yl] N'-phenylcarbodiimides have demonstrated moderate to good yields and characterized by their antibacterial activities (Chen et al., 2003). This indicates the potential for compounds like "N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine" to be developed into antibacterial agents.
properties
IUPAC Name |
N-[[6-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-trien-2-yl]methyl]-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-29-18-8-5-16(6-9-18)20-14-28-24-19(20)4-2-3-11-27(24)23(26-28)13-25-17-7-10-21-22(12-17)31-15-30-21/h5-10,12,14,25H,2-4,11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJKKMBRAKBYNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C4=C2CCCCN4C(=N3)CNC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)benzo[d][1,3]dioxol-5-amine |
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